6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one
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Overview
Description
6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one is an organic compound with the molecular formula C25H20O2. It features a cyclohexenone ring with benzoyl and diphenyl substituents. This compound is part of the enone family, known for their α,β-unsaturated carbonyl structure, which makes them versatile intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one typically involves the Michael addition reaction. This reaction is performed by reacting 1,3-diphenyl-2-propen-1-one with 1-phenylbutane-1,3-dione in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is then refluxed, followed by purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the enone moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of substituted enones or cyclohexanones.
Scientific Research Applications
6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one involves its interaction with various molecular targets. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- 6-Acetyl-3,5-diphenylcyclohex-2-en-1-one
- Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene carboxylate
Comparison: 6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one is unique due to its specific substitution pattern and the presence of the benzoyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the benzoyl group enhances the compound’s ability to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
112036-02-9 |
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Molecular Formula |
C25H20O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-benzoyl-3,5-diphenylcyclohex-3-en-1-one |
InChI |
InChI=1S/C25H20O2/c26-23-17-21(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)25(27)20-14-8-3-9-15-20/h1-16,22,24H,17H2 |
InChI Key |
OXONLOOFOGOSCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(C(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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